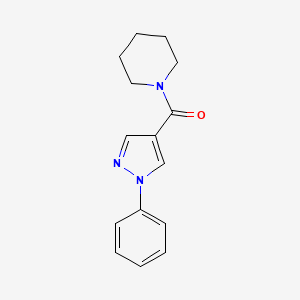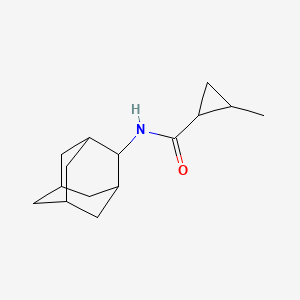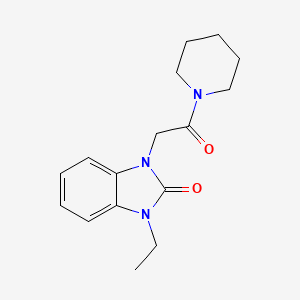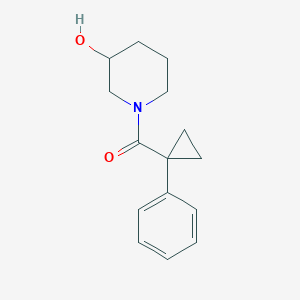
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPE is a ketone derivative of the opioid receptor antagonist naltrexone, which is commonly used in the treatment of opioid addiction.
Mécanisme D'action
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone acts as an antagonist at the mu-opioid receptor, which is involved in the reward pathway of the brain. By blocking the mu-opioid receptor, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone reduces the pleasurable effects of alcohol and other addictive substances, thereby reducing their consumption. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also inhibits the activity of certain enzymes involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in the reward pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone also reduces the levels of certain inflammatory cytokines and enzymes, leading to its anti-inflammatory effects. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone in lab experiments is its high potency and specificity for the mu-opioid receptor, which allows for precise targeting of this receptor. However, one limitation is that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has a short half-life and requires frequent administration, which can be challenging in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of more potent and longer-acting derivatives of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone for the treatment of alcohol addiction and other addictive disorders. Another area of research is the investigation of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone's anti-inflammatory and anti-cancer properties for the development of new therapies for inflammatory and cancerous diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone and its potential side effects.
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and specificity for the mu-opioid receptor make it a potential candidate for the treatment of alcohol addiction and other addictive disorders. Its anti-inflammatory and anti-cancer properties also make it a potential candidate for the treatment of various inflammatory and cancerous diseases. Future research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone involves the reaction of 3-hydroxypiperidine with 2-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone as a white solid, which can be further purified by recrystallization.
Applications De Recherche Scientifique
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone is in the treatment of alcohol addiction. Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can reduce alcohol consumption and relapse in rats and mice. 1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various inflammatory and cancerous diseases.
Propriétés
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-7-3-2-5-11(13)9-14(17)15-8-4-6-12(16)10-15/h2-3,5,7,12,16H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFIGOPARZEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)


![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)